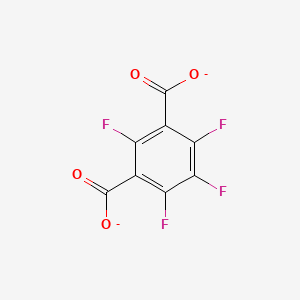
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate is a fluorinated aromatic compound with the molecular formula C8H2F4O4. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of four fluorine atoms and two carboxylate groups attached to a benzene ring, which contribute to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate typically involves the fluorination of isophthalic acid derivatives. One common method includes the reaction of isophthalic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and crystallization to obtain the compound in high purity. Safety measures are crucial due to the hazardous nature of fluorinating agents and the need to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylate groups can be reduced to form alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Major Products Formed
Substitution: Formation of fluorinated aromatic compounds with different functional groups.
Reduction: Formation of fluorinated alcohols or aldehydes.
Oxidation: Formation of more oxidized fluorinated derivatives.
Aplicaciones Científicas De Investigación
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms and reactive carboxylate groups. These functional groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5,6-Tetrafluoroisophthalic acid
- 2,3,5,6-Tetrafluoroterephthalic acid
- 2,4,5,6-Tetrafluoroisophthalonitrile
- 2,4,5,6-Tetrafluoro-1,3-benzenediamine
Uniqueness
2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate is unique due to its specific arrangement of fluorine atoms and carboxylate groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a variety of applications in different fields. Its ability to undergo diverse chemical reactions and form stable products highlights its versatility and importance in research and industry.
Propiedades
Fórmula molecular |
C8F4O4-2 |
|---|---|
Peso molecular |
236.08 g/mol |
Nombre IUPAC |
2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16)/p-2 |
Clave InChI |
PGRIMKUYGUHAKH-UHFFFAOYSA-L |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)C(=O)[O-])F)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















